Rhod-5N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

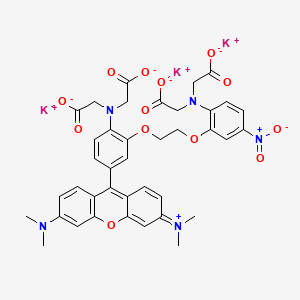

C39H36K3N5O13 |

|---|---|

Molecular Weight |

900.0 g/mol |

IUPAC Name |

tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate |

InChI |

InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |

InChI Key |

JLZGTFWLMRDWKD-UHFFFAOYSA-K |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dissociation Constant (Kd) of Rhod-5N for Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (Kd) of the fluorescent calcium indicator Rhod-5N. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's properties, the methodologies for determining its calcium binding affinity, and its applications in cellular signaling research.

Introduction to this compound

This compound is a fluorescent calcium-binding dye characterized by its low affinity for calcium ions.[1][2][3] This property makes it particularly well-suited for measuring high concentrations of calcium, typically found in cellular compartments such as the endoplasmic reticulum and mitochondria, where high-affinity indicators would be saturated and thus insensitive to fluctuations in calcium levels.[1][4] Structurally, this compound is composed of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group attached to a rhodamine fluorophore. Like its parent compound Rhod-2, this compound is essentially non-fluorescent in the absence of divalent cations but exhibits a significant increase in fluorescence intensity upon binding to Ca2+ without a spectral shift.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and related low-affinity calcium indicators.

| Indicator | Dissociation Constant (Kd) for Ca2+ | Excitation (nm) (Ca2+-bound) | Emission (nm) (Ca2+-bound) | Molar Extinction Coefficient (εmax) (cm⁻¹M⁻¹) (Ca2+-bound) |

| This compound | ~19 µM, ~320 µM, 140 µM | ~551 | ~576 | 63,000 |

| Rhod-FF | 19 µM | 552 | 580 | 78,000 |

| X-rhod-5F | 1.6 µM | 581 | 603 | 82,000 |

| X-rhod-FF | 17 µM | 580 | 603 | 80,000 |

| X-rhod-5N | 350 µM | 581 | 602 | 78,000 |

Note: The reported Kd values for this compound vary across different sources. This discrepancy may be attributable to different experimental conditions, as the Kd is sensitive to factors such as pH, temperature, ionic strength, and the presence of other ions.

Dissociation Constant (Kd) of this compound for Calcium

The dissociation constant (Kd) is a measure of the affinity of a ligand (in this case, this compound) for a protein or ion (Ca2+). It is the concentration of the ion at which half of the indicator molecules are bound to the ion at equilibrium. For this compound, there are conflicting reports of its Kd for calcium, with values of approximately 19 µM and 320 µM being commonly cited. Another study determined the Kd to be 0.14 mM (140 µM) and noted that this could increase to as high as 4.5 mM in high ionic strength solutions like seawater.

This variability underscores the importance of in situ calibration of the indicator within the specific experimental environment, as the Kd value determined in vitro may not accurately reflect its value within a cellular context. Factors within the cellular milieu, such as protein binding and the presence of other ions like Mg2+, can influence the apparent Kd of the dye.

Experimental Protocol for Kd Determination

The dissociation constant of a single-wavelength fluorescent indicator like this compound is typically determined by measuring its fluorescence intensity at various known concentrations of free calcium.

Key Equation

The free calcium concentration, [Ca2+]free, can be calculated using the following equation, which relates the fluorescence intensities of the indicator in calcium-free (Fmin), calcium-saturated (Fmax), and intermediate calcium (F) conditions:

[Ca2+]free = Kd * (F - Fmin) / (Fmax - F)

When the Kd is being determined, this equation can be rearranged. By measuring the fluorescence at a known intermediate calcium concentration, the Kd can be calculated.

Experimental Workflow

Application in High Calcium Environments and Signaling

The low calcium affinity of this compound makes it an invaluable tool for studying cellular processes that involve high calcium concentrations. In many cell types, the acetoxymethyl (AM) ester form of this compound can be loaded into cells, where it is cleaved by intracellular esterases to its active form. Due to its net positive charge, the AM ester of this compound tends to accumulate in mitochondria.

Mitochondrial Calcium Signaling

Mitochondria play a crucial role in cellular calcium homeostasis and signaling. They can sequester large amounts of calcium, which influences processes such as ATP production and apoptosis. The low affinity of this compound allows for the measurement of mitochondrial calcium dynamics without the signal saturation that would occur with high-affinity indicators.

References

Rhod-5N spectral properties and excitation/emission wavelengths.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Rhod-5N, a fluorescent calcium indicator designed for measuring high concentrations of calcium ions. This document details the dye's spectral characteristics, experimental protocols for its use, and a workflow for its application in cellular imaging.

Core Spectral and Chemical Properties

This compound is a rhodamine-based calcium indicator characterized by its low affinity for Ca2+, making it particularly well-suited for measuring high calcium concentrations, such as those found within organelles like the endoplasmic reticulum and mitochondria.[1][2] Unlike ratiometric indicators, this compound exhibits a significant increase in fluorescence intensity upon binding to calcium, with no spectral shift.[3][4] In its unbound state, this compound is essentially non-fluorescent.[4]

The cell-permeant acetoxymethyl (AM) ester form, this compound AM, allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye within the cytosol.

Quantitative Data Summary

The key spectral and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Wavelength (Ca2+-bound) | ~551-557 nm | |

| Emission Wavelength (Ca2+-bound) | ~576-580 nm | |

| Excitation Wavelength (Ca2+-free) | ~549 nm | |

| Emission Wavelength (Ca2+-free) | None | |

| Molar Extinction Coefficient (εmax) | 63,000 cm⁻¹M⁻¹ | For Ca2+-bound indicator. |

| Dissociation Constant (Kd) for Ca2+ | ~320 µM | This value can be influenced by factors such as pH, ionic strength, and temperature. |

| Recommended Microscope Filter Set | TRITC |

Experimental Protocols

Precise and consistent experimental protocols are crucial for obtaining reliable data with this compound. The following sections detail the recommended procedures for preparing solutions and loading the dye into live cells.

Preparation of this compound AM Stock Solution

-

Reconstitution: Prepare a stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 2 to 5 mM.

-

Storage: Unused stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol with this compound AM

This protocol provides a general guideline for loading this compound AM into adherent cells. Optimization may be required for different cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging dish or plate and culture overnight in growth medium.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature. Prepare a working solution with a final concentration of 4-5 µM in a buffer of your choice (e.g., Hanks and Hepes buffer (HHBS)). To aid in the solubilization of the AM ester in aqueous media, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

-

Cell Loading:

-

Remove the growth medium from the cells.

-

Optional: If serum in the growth medium interferes with your experiment, wash the cells with fresh HHBS buffer before adding the dye.

-

Add the this compound AM working solution to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes. Incubation times may be extended for certain cell lines to improve signal intensity.

-

-

Washing: After incubation, remove the dye-loading solution and wash the cells with fresh HHBS or your preferred buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.

-

Leakage Prevention (Optional): If your cells express organic anion transporters, which can extrude the dye, you can add probenecid (1-2 mM) to the dye working solution to reduce leakage.

-

Imaging: Proceed with fluorescence imaging. For fluorescence microscopy, a TRITC filter set is recommended. For plate reader-based assays, excitation at 540 nm and emission at 590 nm with a 570 nm cutoff can be used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound AM in live-cell calcium imaging experiments.

The following diagram illustrates the mechanism of action of this compound AM.

References

Rhod-5N: A Technical Guide to its Mechanism of Action for Calcium Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Rhod-5N, a low-affinity fluorescent indicator for calcium (Ca²⁺). This document details its chemical properties, spectral characteristics, and the methodologies for its application in experimental settings, with a focus on measuring high-concentration Ca²⁺ dynamics in cellular compartments.

Core Mechanism of Action

This compound is a fluorescent dye that operates on the principle of Ca²⁺ chelation-induced fluorescence enhancement. Its molecular structure consists of two key functional domains: a rhodamine-based fluorophore and a Ca²⁺-chelating moiety derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

In its Ca²⁺-free state, the electron-withdrawing properties of the BAPTA-like chelator quench the fluorescence of the rhodamine fluorophore. This is due to a photoinduced electron transfer (PeT) mechanism where the lone pair of electrons on the nitrogen atoms of the chelator interact with the excited state of the fluorophore, providing a non-radiative pathway for de-excitation. Consequently, this compound is essentially non-fluorescent in the absence of Ca²⁺.

Upon binding of a Ca²⁺ ion, the chelating group undergoes a conformational change. This binding event engages the lone pair of electrons on the nitrogen atoms in coordination with the Ca²⁺ ion, thereby inhibiting the PeT process. As a result, the fluorophore is no longer quenched and can return to its ground state via the emission of a photon, leading to a significant increase in fluorescence intensity. A key characteristic of this compound is that this fluorescence enhancement occurs with no significant spectral shift in its excitation or emission wavelengths.[1][2][3]

The low affinity of this compound for Ca²⁺, with a dissociation constant (Kd) in the hundreds of micromolar range, makes it particularly well-suited for measuring Ca²⁺ concentrations in compartments where levels are high, such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria.[1][4] In these environments, high-affinity indicators would be saturated and thus unable to report dynamic changes in Ca²⁺ levels.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM | |

| Excitation Maximum (Ca²⁺-bound) | ~551-557 nm | |

| Emission Maximum (Ca²⁺-bound) | ~576-580 nm | |

| Molar Extinction Coefficient (ε) at λmax (Ca²⁺-bound) | ~63,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | Low (Ca²⁺-free), Drastically Increased (Ca²⁺-bound) | |

| Solubility | Water (salt form), DMSO (AM ester) |

Experimental Protocols

In Vitro Calibration of this compound

Accurate determination of Ca²⁺ concentrations requires careful in vitro calibration of the fluorescent signal. This protocol outlines the general steps for calibrating the salt form of this compound.

Materials:

-

This compound (tripotassium salt or other salt form)

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

-

EGTA stock solution (e.g., 0.5 M, pH ~7.2)

-

Series of Ca²⁺-EGTA buffers with known free Ca²⁺ concentrations

-

Fluorometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in the calcium-free buffer.

-

Determine Fmin (fluorescence in the absence of Ca²⁺): Dilute the this compound stock solution to the final working concentration (e.g., 1 µM) in the calcium-free buffer containing a small amount of EGTA (e.g., 10 mM) to chelate any contaminating Ca²⁺. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Determine Fmax (fluorescence at saturating Ca²⁺): Dilute the this compound stock solution to the same final working concentration in the calcium-saturating buffer. Measure the fluorescence intensity.

-

Generate a calibration curve: Prepare a series of calibration standards by adding known amounts of a CaCl₂ stock solution to a buffer containing this compound and a Ca²⁺ buffer (e.g., EGTA) to control the free Ca²⁺ concentration. Alternatively, use commercially available calcium calibration buffer kits.

-

Measure the fluorescence intensity (F) of this compound in each calibration standard.

-

Calculate the dissociation constant (Kd): Plot the fluorescence intensity as a function of the free Ca²⁺ concentration. The data can be fitted to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Measurement of Mitochondrial Ca²⁺ in Permeabilized Cells

This protocol describes the use of this compound AM to measure Ca²⁺ dynamics within the mitochondria of cultured cells. The acetoxymethyl (AM) ester form allows the dye to cross the plasma membrane.

Materials:

-

Cultured cells

-

This compound AM

-

Anhydrous DMSO

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Permeabilization buffer (e.g., containing digitonin or saponin)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

-

Dye Loading:

-

Prepare a stock solution of this compound AM in anhydrous DMSO (e.g., 1-5 mM).

-

Prepare a loading solution by diluting the this compound AM stock solution in the physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dispersing the dye.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

-

De-esterification: Wash the cells with fresh physiological buffer to remove excess dye. Incubate for a further 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the active form of this compound within the cells.

-

Cell Permeabilization: To specifically measure mitochondrial Ca²⁺, the plasma membrane can be permeabilized with a mild detergent like digitonin or saponin. This allows for the washout of cytosolic dye and for the experimental control of the extramitochondrial Ca²⁺ concentration.

-

Imaging:

-

Mount the dish on the confocal microscope.

-

Excite the this compound at ~550 nm and collect the emission at ~580 nm.

-

Establish a baseline fluorescence.

-

Apply stimuli that are expected to alter mitochondrial Ca²⁺ levels and record the changes in fluorescence intensity over time.

-

-

Data Analysis: Quantify the changes in fluorescence intensity relative to the baseline to determine the dynamics of mitochondrial Ca²⁺. An in situ calibration may be necessary for a more quantitative measurement of Ca²⁺ concentrations.

Visualizations

Caption: Mechanism of this compound fluorescence upon calcium binding.

Caption: this compound application in mitochondrial calcium signaling.

Caption: Experimental workflow for measuring intracellular calcium with this compound.

References

- 1. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, AM | AAT Bioquest [aatbio.com]

- 4. Calcium Dynamics Mediated by the Endoplasmic/Sarcoplasmic Reticulum and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Rhod-5N: A Technical Guide to Quantum Yield and Fluorescence Enhancement for High-Concentration Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-5N is a fluorescent calcium indicator specifically designed for the detection of high concentrations of calcium ions (Ca²⁺). As a member of the rhodamine family of dyes, it exhibits a robust fluorescence enhancement upon binding to Ca²⁺, making it an invaluable tool for studying cellular compartments and processes with elevated calcium levels, such as the endoplasmic reticulum, mitochondria, and events of massive calcium influx. This technical guide provides an in-depth overview of the core photophysical properties of this compound, focusing on its quantum yield and fluorescence enhancement, and offers detailed experimental protocols for its application.

Core Photophysical Properties of this compound

This compound is characterized by its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2][3] This property allows for the measurement of Ca²⁺ concentrations in the range of 10 µM to 1 mM.[1][2] In its unbound, or "free," state, this compound is essentially non-fluorescent. Upon binding to Ca²⁺, it undergoes a significant increase in fluorescence intensity without a spectral shift. While specific quantum yield values for the free and bound states of this compound are not consistently reported in the literature, the fluorescence enhancement is a key parameter for its use. Some studies have reported a fluorescence intensity increase of about 10-fold upon calcium binding.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM | |

| Measurement Range for Ca²⁺ | 10 µM to 1 mM | |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~10-fold increase in intensity | |

| Excitation Wavelength (Ca²⁺-bound) | ~551 nm | |

| Emission Wavelength (Ca²⁺-bound) | ~576 nm |

Mechanism of Fluorescence Enhancement

The fluorescence of this compound is intrinsically linked to its molecular structure, which combines a rhodamine fluorophore with a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety. In the absence of calcium, the electron-rich BAPTA group quenches the fluorescence of the rhodamine. Upon binding of a calcium ion, the conformation of the BAPTA chelator changes, reducing its quenching effect and leading to a dramatic increase in the fluorescence quantum yield of the rhodamine.

Caption: this compound fluorescence upon calcium binding.

Experimental Protocols

In Vitro Measurement of this compound Fluorescence Enhancement

This protocol describes the determination of the fluorescence enhancement of this compound in a cuvette-based assay.

Materials:

-

This compound (salt form)

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of this compound in the calcium-free buffer. A typical concentration is 1 mM.

-

Dilute the stock solution to a final concentration of approximately 1 µM in the calcium-free buffer.

-

Measure the baseline fluorescence (F_min) of the 1 µM this compound solution in the calcium-free buffer using the spectrofluorometer. Use an excitation wavelength of ~550 nm and measure the emission at ~580 nm.

-

Add a saturating concentration of calcium to the cuvette (e.g., to a final concentration of ≥10 mM).

-

Measure the maximum fluorescence (F_max) of the this compound solution in the presence of saturating calcium.

-

Calculate the fluorescence enhancement as the ratio F_max / F_min.

Caption: In vitro fluorescence enhancement workflow.

Measurement of Mitochondrial Calcium using this compound AM

This protocol outlines the use of the cell-permeant acetoxymethyl (AM) ester form of this compound to measure mitochondrial calcium concentrations. The positive charge of this compound AM facilitates its accumulation in the negatively charged mitochondrial matrix.

Materials:

-

This compound AM

-

Anhydrous DMSO

-

Pluronic F-127 (optional)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Cells of interest

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

-

Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO.

-

Prepare a loading solution by diluting the this compound AM stock solution to a final concentration of 1-5 µM in the physiological buffer. The addition of Pluronic F-127 (0.02-0.04%) can aid in the dispersion of the AM ester.

-

Load the cells by replacing the culture medium with the loading solution and incubating for 30-60 minutes at 37°C.

-

Wash the cells with fresh physiological buffer to remove excess dye.

-

Allow for de-esterification by incubating the cells for an additional 30 minutes at 37°C. This step is crucial for trapping the active form of this compound inside the cells.

-

Image the cells using a fluorescence microscope. The punctate staining pattern is indicative of mitochondrial localization.

-

Perform in situ calibration to determine the mitochondrial calcium concentration. This typically involves treating the cells with an ionophore (e.g., ionomycin) in the presence of buffers with known calcium concentrations to determine F_min and F_max within the cellular environment.

Signaling Pathways and Applications

This compound's low calcium affinity makes it particularly well-suited for investigating signaling pathways and cellular compartments characterized by high calcium concentrations.

-

Mitochondrial Calcium Homeostasis: Mitochondria can accumulate high levels of calcium, which regulates their metabolic activity and can trigger apoptosis. This compound allows for the direct measurement of mitochondrial matrix calcium, providing insights into the roles of the mitochondrial calcium uniporter (MCU) and other transport mechanisms in health and disease.

-

Endoplasmic Reticulum (ER) Calcium Dynamics: The ER serves as a major intracellular calcium store, with concentrations in the hundreds of micromolar range. This compound can be targeted to the ER to study calcium release and reuptake during various signaling events, such as those mediated by inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).

-

Calcium Microdomains: In the vicinity of open calcium channels, local calcium concentrations can rise to levels that would saturate high-affinity indicators. This compound is ideal for studying these microdomains and their impact on downstream signaling processes.

Caption: Calcium signaling pathways involving ER and mitochondria.

Conclusion

This compound is a powerful tool for the quantitative analysis of high-concentration calcium dynamics in cellular systems. Its low calcium affinity and significant fluorescence enhancement provide a wide dynamic range for measuring calcium in organelles like the mitochondria and endoplasmic reticulum. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to unravel the complex roles of calcium in a variety of biological processes and drug discovery applications.

References

Rhod-5N: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Rhod-5N, a low-affinity fluorescent calcium indicator. Detailed experimental protocols and data are presented to facilitate its effective use in research settings.

Chemical Structure and Properties

This compound is a fluorescent dye designed for the detection of high calcium ion (Ca²⁺) concentrations. Its structure consists of a rhodamine fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. This design renders the dye essentially non-fluorescent in its Ca²⁺-free form, with a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.

This compound is available in two primary forms:

-

This compound, AM: An acetoxymethyl (AM) ester form that is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.

-

This compound, tripotassium salt: A water-soluble and cell-impermeant form, suitable for microinjection or for use in cell-free systems.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₅₁H₅₆BrN₅O₂₁ (AM ester) | |

| Molecular Weight | 1154.9 g/mol (AM ester) | 900.02 g/mol (tripotassium salt) |

| Excitation Maximum (Ca²⁺-bound) | ~551 - 557 nm | |

| Emission Maximum (Ca²⁺-bound) | ~576 - 580 nm | |

| Molar Extinction Coefficient (ε) | 63,000 cm⁻¹M⁻¹ (at 551 nm, Ca²⁺-bound) | |

| Dissociation Constant (K_d) for Ca²⁺ | ~320 µM (in vitro) | Can be ~0.5 mM in situ (intramitochondrial) |

| Fluorescence Quantum Yield (Φ_F) | Not readily available in published literature. | The quantum yield represents the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime (τ_fl) | Not readily available in published literature. | The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. |

| Solubility | DMSO (AM ester), Water (tripotassium salt) |

Experimental Protocols

Cell Loading with this compound, AM

This protocol describes the general procedure for loading the cell-permeant this compound, AM into live cells.

Materials:

-

This compound, AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

-

Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound, AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 2 to 20 µM this compound, AM in a physiological buffer (e.g., HBSS). For most cell lines, a final concentration of 4-5 µM is recommended.

-

Dispersion Enhancement: To aid the dispersion of the nonpolar AM ester in the aqueous loading medium, first mix the required volume of the this compound, AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading buffer. This results in a final Pluronic® F-127 concentration of about 0.02%.

-

Cell Loading: Replace the cell culture medium with the this compound, AM working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.

-

Washing: After incubation, wash the cells with indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration of Intracellular this compound

To obtain quantitative measurements of intracellular Ca²⁺ concentrations, it is essential to perform an in situ calibration of the indicator. This is achieved by using a Ca²⁺ ionophore, such as ionomycin, to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

-

This compound loaded cells

-

Ca²⁺-free buffer (e.g., HBSS with 10 mM EGTA)

-

High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂)

-

Ionomycin stock solution (in DMSO)

Procedure:

-

Baseline Measurement: Measure the baseline fluorescence intensity (F) of the this compound loaded cells in a standard physiological buffer.

-

Minimum Fluorescence (F_min): Perfuse the cells with the Ca²⁺-free buffer containing 1-5 µM ionomycin. This will chelate any free Ca²⁺ and allow the determination of the fluorescence intensity in the absence of Ca²⁺ (F_min).

-

Maximum Fluorescence (F_max): After obtaining a stable F_min reading, perfuse the cells with the high Ca²⁺ buffer, also containing 1-5 µM ionomycin. This will saturate the indicator with Ca²⁺, providing the maximum fluorescence intensity (F_max).

-

Ca²⁺ Concentration Calculation: The intracellular Ca²⁺ concentration can then be calculated using the following equation:

[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]

Where K_d is the in situ dissociation constant of this compound for Ca²⁺.

Signaling Pathways and Experimental Workflows

Measurement of Mitochondrial Ca²⁺ Dynamics

This compound is particularly well-suited for measuring Ca²⁺ uptake and release from mitochondria due to its low Ca²⁺ affinity, which prevents saturation in the high Ca²⁺ environment of the mitochondrial matrix. The following workflow describes a typical experiment to measure agonist-induced changes in mitochondrial Ca²⁺.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

Store-operated calcium entry is a crucial mechanism for replenishing endoplasmic reticulum (ER) Ca²⁺ stores and for downstream signaling. This compound can be used to measure the resulting increase in cytosolic or near-membrane Ca²⁺ concentration following store depletion.

Rhod-5N: A Technical Guide to a Low-Affinity, Single-Wavelength Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rhod-5N, a fluorescent indicator designed for the quantitative measurement of high-concentration calcium dynamics. This document details its core properties, experimental applications, and data analysis considerations, establishing this compound as a critical tool for investigating cellular processes governed by significant calcium transients.

Core Principles: Understanding this compound

This compound is a fluorescent calcium indicator characterized by its single-wavelength excitation and emission profile and its low affinity for calcium ions (Ca²⁺). Composed of a rhodamine fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group, this compound exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺ without a discernible shift in its spectral properties.[1][2] This characteristic classifies it as a single-wavelength indicator, simplifying experimental design and data acquisition compared to ratiometric dyes.[1][2]

Its low binding affinity makes it particularly well-suited for measuring high Ca²⁺ concentrations, such as those found within organelles like the endoplasmic reticulum (ER) and mitochondria, where high-affinity indicators would be saturated and thus insensitive to fluctuations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its cell-permeant acetoxymethyl (AM) ester form.

| Property | Value | References |

| Indicator Type | Single-Wavelength | |

| Ca²⁺ Dissociation Constant (Kd) | ~320 µM (in vitro) | |

| ~0.5 mM (in situ, intramitochondrial) | ||

| 0.14 mM - 4.5 mM (in high ionic strength solutions) | ||

| Excitation Maximum (Ca²⁺-bound) | ~551-557 nm | |

| Emission Maximum (Ca²⁺-bound) | ~576-580 nm | |

| Measurement Range | 10 µM to 1 mM |

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Weight | ~1154.9 g/mol |

| Form | Lyophilized Powder |

| Solvent | Anhydrous DMSO |

Table 2: Properties of this compound, AM Ester

Signaling Pathway: Mitochondrial Calcium Overload and Apoptosis

This compound is an invaluable tool for studying signaling pathways involving high calcium concentrations, such as the induction of apoptosis via mitochondrial calcium overload. An excessive influx of Ca²⁺ into the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

Loading this compound, AM into Live Cells

This protocol describes the general procedure for loading the cell-permeant form of this compound into live cells for subsequent fluorescence microscopy or plate reader-based assays.

Materials:

-

This compound, AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Buffered physiological medium (e.g., Hanks and Hepes buffer)

-

Probenecid (optional)

Procedure:

-

Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound, AM in high-quality, anhydrous DMSO.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound, AM stock solution. Prepare a working solution with a final concentration of 2 to 20 µM in your chosen buffer. For many cell lines, a final concentration of 4-5 µM is recommended. To aid in dispersion, the this compound, AM stock can be mixed with an equal volume of 20% Pluronic® F-127 before dilution into the buffer.

-

Cell Loading:

-

Culture cells in a suitable vessel (e.g., coverslips for microscopy, microplates for plate readers).

-

Replace the growth medium with the this compound, AM working solution.

-

Incubate the cells at 37°C for 30 to 60 minutes. Incubation time may need to be optimized for different cell types.

-

-

Washing: After incubation, wash the cells with indicator-free buffer to remove any extracellular dye. If dye leakage is a concern, the wash buffer can be supplemented with an anion transporter inhibitor like probenecid (1-2.5 mM).

-

De-esterification: Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of this compound within the cells.

-

Imaging: Proceed with fluorescence measurement using a fluorescence microscope equipped with a TRITC filter set or a fluorescence plate reader (Excitation: ~540-550 nm, Emission: ~580-590 nm).

In Situ Calibration and Calculation of Ca²⁺ Concentration

For quantitative measurements, it is crucial to perform an in situ calibration of this compound's fluorescence to account for the influence of the intracellular environment on its spectral properties and Ca²⁺ affinity.

Procedure:

-

After loading the cells with this compound as described above, determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.

-

Fmax Determination: Expose the cells to a buffer containing a high concentration of Ca²⁺ (e.g., 10 mM) and a calcium ionophore (e.g., ionomycin) to saturate the indicator with Ca²⁺.

-

Fmin Determination: Subsequently, replace the high-calcium buffer with a calcium-free buffer containing a strong Ca²⁺ chelator (e.g., EGTA) to determine the fluorescence of the indicator in the absence of Ca²⁺.

-

Ca²⁺ Concentration Calculation: The intracellular free Ca²⁺ concentration can then be calculated using the following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

-

[Ca²⁺] is the intracellular calcium concentration.

-

Kd is the in situ determined dissociation constant.

-

F is the measured fluorescence intensity of the sample.

-

Fmin is the minimum fluorescence intensity (in the absence of Ca²⁺).

-

Fmax is the maximum fluorescence intensity (at Ca²⁺ saturation).

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows utilizing this compound.

General Workflow for Cellular Calcium Imaging

Workflow for Investigating Drug-Induced Mitochondrial Ca²⁺ Dysregulation

References

Rhod-5N: A Technical Guide to its Selectivity for Calcium over Magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent calcium indicator Rhod-5N, with a core focus on its selectivity for calcium (Ca²⁺) over other physiologically relevant cations, particularly magnesium (Mg²⁺). This document furnishes quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective application of this compound.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family, widely utilized for the detection and quantification of calcium ions. Structurally, it comprises a rhodamine fluorophore conjugated to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. This BAPTA moiety is responsible for the selective binding of divalent cations. A key characteristic of this compound is its relatively low affinity for Ca²⁺, making it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum or during large calcium transients.

Upon binding to Ca²⁺, this compound exhibits a significant enhancement in its fluorescence intensity with minimal spectral shift. The dye is essentially non-fluorescent in the absence of divalent cations and its fluorescence quantum yield increases dramatically upon chelation.

Quantitative Data: Cation Selectivity of this compound

The selectivity of an ion indicator is paramount for accurate measurements in complex biological systems where multiple cations are present. The dissociation constant (Kd) is a critical parameter used to quantify the affinity of an indicator for a specific ion. A lower Kd value signifies a higher affinity.

This compound demonstrates a pronounced selectivity for Ca²⁺ over Mg²⁺, a crucial feature given the high intracellular concentration of Mg²⁺. While a precise dissociation constant for Mg²⁺ with this compound is not consistently reported in the literature, extensive experimental evidence indicates a negligible response to magnesium at physiological concentrations.

| Ion | Dissociation Constant (Kd) | Notes |

| Calcium (Ca²⁺) | ~320 µM[1][2][3][4] | This relatively high Kd makes this compound suitable for measuring Ca²⁺ concentrations in the range of 10 µM to 1 mM.[2] |

| Magnesium (Mg²⁺) | Very High / No significant binding | This compound shows very little detectable fluorescence response to Mg²⁺ concentrations up to at least 100 mM. This indicates a very high Kd and thus, high selectivity for Ca²⁺ over Mg²⁺. |

Key Spectroscopic Properties:

| Property | Value |

| Excitation Maximum (Ca²⁺-bound) | ~551 nm |

| Emission Maximum (Ca²⁺-bound) | ~576 nm |

| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold |

Experimental Protocol: Determination of Cation Selectivity via Fluorescence Titration

This section outlines a detailed methodology for determining the dissociation constant (Kd) of this compound for Ca²⁺ and assessing its selectivity against Mg²⁺ using fluorescence spectroscopy.

Materials and Reagents

-

This compound (salt form, e.g., tripotassium salt)

-

Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

-

Magnesium chloride (MgCl₂) solution (e.g., 1 M)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Potassium chloride (KCl)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Deionized water (high purity)

-

Spectrofluorometer

-

pH meter

-

Magnetic stirrer and stir bars

-

Precision micropipettes

Preparation of Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Store protected from light at -20°C.

-

Buffer Solution (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2): Dissolve MOPS and KCl in deionized water. Adjust the pH to 7.2 using a concentrated solution of KOH. This buffer mimics physiological ionic strength.

-

Calcium and Magnesium Stock Solutions: Prepare high-concentration stock solutions of CaCl₂ and MgCl₂ in deionized water. The exact concentration should be accurately determined.

-

Calcium-EGTA Buffers (for Kd determination of Ca²⁺): Prepare a series of Ca²⁺ buffers with known free Ca²⁺ concentrations using a calcium-EGTA buffering system. The free Ca²⁺ concentration can be calculated using software such as MaxChelator. This is crucial for accurately determining the Kd in the micromolar range.

-

Magnesium Titration Solutions: Prepare a series of solutions containing a fixed concentration of this compound and increasing concentrations of MgCl₂ (from 0 to at least 100 mM) in the buffer solution.

Experimental Workflow for Determining Selectivity

The following diagram illustrates the workflow for assessing the cation selectivity of this compound.

References

- 1. This compound, tripotassium salt | AAT Bioquest [aatbio.com]

- 2. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Measurements of calcium with a fluorescent probe this compound: Influence of high ionic strength and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of Using Rhod-5N for Detecting Millimolar Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Rhod-5N, a low-affinity fluorescent indicator specifically designed for the detection and quantification of millimolar concentrations of calcium ions (Ca²⁺). This guide provides essential quantitative data, detailed experimental protocols for key applications, and visual representations of underlying mechanisms and workflows to facilitate its effective use in research and drug development.

Core Principles of this compound

This compound is a fluorescent dye that belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators, conjugated to a rhodamine fluorophore. Its key characteristic is its low affinity for Ca²⁺, making it an ideal probe for measuring the high calcium concentrations found within specific cellular organelles like the endoplasmic reticulum (ER) and mitochondria, as well as in extracellular environments.

The fundamental principle of this compound lies in its fluorescence enhancement upon binding to Ca²⁺. In its unbound state, this compound is essentially non-fluorescent.[1][2][3] When it chelates a calcium ion, a conformational change occurs that leads to a significant increase in its fluorescence quantum yield, resulting in a bright red fluorescence emission.[4] This fluorescence enhancement is the basis for quantifying Ca²⁺ concentrations. Notably, this increase in fluorescence intensity occurs with no significant spectral shift in its excitation or emission wavelengths.[1]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, crucial for experimental design and data interpretation.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM | This low affinity is the primary reason for its suitability in measuring high Ca²⁺ concentrations. The Kd can be influenced by factors such as pH, ionic strength, and temperature. |

| Excitation Wavelength (λex) | ~557 nm | Optimal excitation wavelength for the Ca²⁺-bound form. |

| Emission Wavelength (λem) | ~580 nm | Peak fluorescence emission wavelength of the Ca²⁺-bound form. |

| Fluorescence Enhancement | >100-fold | A significant increase in fluorescence intensity upon binding to Ca²⁺. |

| Selectivity | High for Ca²⁺ over Mg²⁺ | Shows very little detectable response to Mg²⁺ concentrations up to at least 100 mM. It can, however, bind to heavy metal cations like Cd²⁺ and Pb²⁺ with higher affinity than Ca²⁺. |

| Measurement Range | 10 µM to 1 mM | Suitable for measuring Ca²⁺ concentrations in the micromolar to millimolar range. |

Signaling Pathway and Mechanism of Action

The utility of this compound is particularly evident in studies of intracellular signaling pathways that involve large fluctuations in calcium concentration within specific organelles. A common example is the signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum membrane, triggering the release of stored Ca²⁺ into the cytosol, which can subsequently be taken up by mitochondria. This compound is used to measure the high Ca²⁺ concentrations within the ER and mitochondria during these processes.

Experimental Protocols

In Vitro Calibration of this compound

Accurate quantification of Ca²⁺ concentrations requires a calibration of the fluorescence signal. This protocol describes an in vitro calibration procedure.

Materials:

-

This compound (salt form)

-

Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

High-calcium buffer (e.g., 10 mM CaCl₂ in calcium-free buffer)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Prepare a series of calibration standards with known free Ca²⁺ concentrations ranging from 10 µM to 10 mM. This can be achieved by mixing the calcium-free and high-calcium buffers in different ratios.

-

Add this compound to each calibration standard to a final concentration of approximately 1 µM.

-

Measure the fluorescence intensity (F) of each standard using the appropriate excitation and emission wavelengths (~557 nm and ~580 nm, respectively).

-

Measure the fluorescence intensity of a this compound solution in the calcium-free buffer to determine Fmin.

-

Measure the fluorescence intensity of a this compound solution in a saturating calcium concentration (e.g., 10 mM) to determine Fmax.

-

Calculate the dissociation constant (Kd) using the following equation: [Ca²⁺]free = Kd * [(F - Fmin) / (Fmax - F)]

Measurement of Mitochondrial Calcium in Permeabilized Cells

This protocol allows for the direct measurement of Ca²⁺ uptake into mitochondria in cells where the plasma membrane has been selectively permeabilized.

Materials:

-

Cells cultured on glass coverslips

-

This compound AM (acetoxymethyl ester)

-

Pluronic F-127

-

Tyrode's solution

-

Internal solution with and without Ca²⁺

-

Saponin

-

Confocal microscope

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 5 µM this compound AM and 0.02% Pluronic F-127 in Tyrode's solution.

-

Incubate cells in the loading solution for 30-60 minutes at room temperature.

-

Wash the cells with indicator-free medium and incubate for a further 30 minutes to allow for complete de-esterification of the AM ester.

-

-

Permeabilization:

-

Gently perfuse the cells with an internal solution containing a low concentration of saponin (e.g., 0.005%) to permeabilize the plasma membrane while leaving organellar membranes intact.

-

Wash out the saponin and cytosolic dye with the internal solution.

-

-

Imaging:

-

Mount the coverslip on a confocal microscope.

-

Excite the this compound at ~557 nm and collect the emission at >570 nm.

-

Establish a baseline fluorescence.

-

Stimulate the cells with a Ca²⁺-containing internal solution to induce mitochondrial Ca²⁺ uptake.

-

Record the changes in this compound fluorescence over time.

-

-

Calibration (in situ):

-

At the end of the experiment, perfuse the cells with a solution containing a Ca²⁺ ionophore (e.g., ionomycin) in a calcium-free internal solution to obtain Fmin.

-

Subsequently, perfuse with a saturating Ca²⁺ concentration in the presence of the ionophore to obtain Fmax.

-

Calculate the mitochondrial Ca²⁺ concentration using the equation mentioned in the in vitro calibration protocol.

-

Measurement of Endoplasmic Reticulum Calcium

Measuring ER Ca²⁺ with this compound follows a similar principle to mitochondrial measurements but requires strategies to differentiate the ER signal from other compartments. While genetically encoded indicators are often preferred for their specific targeting, chemical dyes like this compound can be used with careful experimental design.

Procedure:

-

Dye Loading: Follow the same loading procedure as for mitochondrial measurements. The AM ester form will load the dye into the cytosol and various organelles, including the ER.

-

Signal Discrimination:

-

One approach involves the use of digitonin at a concentration that permeabilizes the plasma membrane but not the ER membrane. This allows for the washout of the cytosolic dye, leaving the organelle-sequestered dye.

-

Alternatively, co-localization with an ER-specific marker can be used to identify the fluorescence signal originating from the ER.

-

-

Imaging and Stimulation:

-

Image the cells using confocal microscopy.

-

To measure Ca²⁺ release, stimulate the cells with an agonist that triggers IP₃-mediated Ca²⁺ release from the ER (e.g., histamine or ATP). A decrease in this compound fluorescence within the ER will be observed.

-

To measure Ca²⁺ uptake, monitor the recovery of fluorescence after the initial release.

-

-

Calibration: Perform an in situ calibration as described for the mitochondrial protocol to convert fluorescence ratios to Ca²⁺ concentrations.

Conclusion

This compound is a valuable tool for researchers investigating cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺, coupled with a significant fluorescence enhancement upon binding, allows for the quantitative measurement of millimolar calcium levels in organelles such as the endoplasmic reticulum and mitochondria. By following the detailed protocols for calibration and in situ measurements outlined in this guide, researchers can obtain reliable and accurate data on the dynamics of intracellular calcium signaling, contributing to a deeper understanding of cellular physiology and the development of novel therapeutics.

References

Unveiling Cellular Calcium Dynamics: A Technical Guide to Rhod-5N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Rhod-5N, a low-affinity fluorescent calcium indicator, in cellular imaging. This compound is an indispensable tool for investigating cellular compartments and events characterized by high calcium concentrations, offering insights into physiological and pathological processes. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a rhodamine-based calcium indicator that exhibits a significant increase in fluorescence upon binding to Ca²⁺. Its low binding affinity for calcium makes it particularly well-suited for measuring high Ca²⁺ concentrations that would saturate high-affinity indicators.[1][2] This characteristic is crucial for studying organelles such as the endoplasmic reticulum and mitochondria, as well as for monitoring large calcium influxes across the plasma membrane.[3]

This compound is available in two primary forms: a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant salt form. The AM ester derivative can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytoplasm.[1] The salt form is ideal for microinjection, patch-pipette loading, or in vitro assays.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, facilitating its effective implementation in experimental design.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM (in vitro) | The Kd can be significantly higher in intracellular environments and is influenced by factors such as pH, temperature, and ionic strength. |

| Excitation Wavelength (Max) | ~551-557 nm | Optimal excitation for the calcium-bound form. |

| Emission Wavelength (Max) | ~576-580 nm | Optimal emission for the calcium-bound form. |

| Molar Extinction Coefficient (ε) | ~63,000 cm⁻¹M⁻¹ | For the Ca²⁺-bound form. |

| Fluorescence Enhancement | >100-fold | This compound is essentially non-fluorescent in the absence of Ca²⁺ and exhibits a strong fluorescence enhancement upon binding. |

| Quantum Yield (Φ) | Not specified | While a specific value is not readily available, the significant fluorescence enhancement indicates a substantial increase in the quantum yield upon calcium binding. |

| Brightness (ε × Φ) | Not calculated | Due to the absence of a specific quantum yield value, a precise brightness calculation is not possible. However, the high molar extinction coefficient and large fluorescence enhancement suggest a bright indicator in high-calcium environments. |

Experimental Protocols

Cell Loading with this compound AM

This protocol describes the loading of the cell-permeant AM ester form of this compound into live cells.

Materials:

-

This compound AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or physiological medium

-

Probenecid (optional)

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Loading Solution Preparation:

-

Warm the this compound AM stock solution to room temperature.

-

For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological buffer of choice.

-

To aid in the dispersion of the AM ester in aqueous media, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, anion-transport inhibitors such as probenecid (1-2.5 mM) can be added to the loading and imaging buffers.

-

-

Cell Loading:

-

Culture cells on coverslips or in multi-well plates.

-

Remove the culture medium and wash the cells with the physiological buffer.

-

Add the this compound AM loading solution to the cells.

-

Incubate for 15-60 minutes at 20-37°C. The optimal loading concentration, time, and temperature should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells twice with indicator-free physiological buffer to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular AM esters by cellular esterases.

-

-

Imaging: The cells are now ready for fluorescence imaging.

Loading of this compound Salt Form

The cell-impermeant salt form of this compound can be introduced into cells using the following methods:

-

Microinjection: The this compound salt is dissolved in an appropriate intracellular buffer and directly injected into individual cells using a microneedle.

-

Patch-pipette Infusion: The indicator is included in the solution filling the patch pipette, allowing it to diffuse into the cell upon establishing a whole-cell patch-clamp configuration.

In Situ Calibration of this compound

To obtain quantitative intracellular Ca²⁺ measurements, it is crucial to perform an in situ calibration to determine the indicator's dissociation constant (Kd) within the cellular environment. This is because the Kd can be influenced by the intracellular milieu.

Principle:

The in situ calibration involves permeabilizing the cells to Ca²⁺ using a calcium ionophore (e.g., ionomycin or A23187) and exposing them to a series of buffers with known Ca²⁺ concentrations. This allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence signals, which are then used to calculate the Kd.

Procedure:

-

Load Cells with this compound: Load the cells with this compound AM or the salt form as described above.

-

Determine Fmax:

-

Perfuse the loaded cells with a high Ca²⁺ buffer (e.g., 5-10 mM CaCl₂) containing a calcium ionophore (e.g., 1-5 µM ionomycin).

-

Record the fluorescence intensity until a stable maximum signal (Fmax) is reached.

-

-

Determine Fmin:

-

Wash out the high Ca²⁺ buffer and ionophore.

-

Perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and the ionophore.

-

Record the fluorescence intensity until a stable minimum signal (Fmin) is reached.

-

-

Measurements at Intermediate Ca²⁺ Concentrations:

-

Expose the cells to a series of calibration buffers with known intermediate Ca²⁺ concentrations in the presence of the ionophore.

-

Record the fluorescence intensity (F) for each concentration.

-

-

Calculate Kd: The dissociation constant can be calculated using the following equation:

Kd = [Ca²⁺]free × (F - Fmin) / (Fmax - F)

where [Ca²⁺]free is the known free calcium concentration in the calibration buffer.

Visualization of Applications

Signaling Pathway: Mitochondrial Calcium Uniporter

This compound is an excellent tool for studying mitochondrial calcium uptake via the mitochondrial calcium uniporter (MCU), a channel responsible for transporting Ca²⁺ into the mitochondrial matrix. Due to the high Ca²⁺ concentration within the mitochondrial microdomains, a low-affinity indicator like this compound is required for accurate measurement.

Caption: Mitochondrial calcium uptake via the MCU, a process well-suited for study with this compound.

Experimental Workflow for Cellular Imaging with this compound

The following diagram outlines a typical workflow for a cellular imaging experiment using this compound.

References

Methodological & Application

Application Notes and Protocols for Mitochondrial Calcium Measurement Using Rhod-5N

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent indicator Rhod-5N for the specific measurement of mitochondrial calcium ([Ca²⁺]m) dynamics. This compound is a low-affinity calcium indicator, making it particularly well-suited for detecting the high calcium concentrations typically found within the mitochondrial matrix.

Introduction to this compound

This compound is a rhodamine-based fluorescent dye with a low affinity for calcium, exhibiting a dissociation constant (Kd) in the micromolar to millimolar range.[1][2][3][4] This characteristic allows for the accurate measurement of high calcium concentrations (10 µM to 1 mM) that would saturate high-affinity indicators.[1] The acetoxymethyl (AM) ester form of this compound is a cell-permeant version that readily loads into live cells. Due to its cationic nature, this compound AM preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of this compound within the organelle.

Key Features and Spectral Properties of this compound

A summary of the essential properties of this compound is presented in the table below.

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~557 nm | |

| Emission Maximum (Ca²⁺-bound) | ~580 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM | |

| Apparent in situ intramitochondrial Kd | ~0.5 mM | |

| Recommended Laser Line for Excitation | 543 nm (HeNe) or 561 nm | |

| Common Emission Filter | TRITC filter set |

Experimental Protocols

Preparation of Reagents

This compound AM Stock Solution:

-

Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution:

-

To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.

Loading Buffer:

-

Use a buffered physiological medium appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) with HEPES. The buffer should be serum-free as serum may contain esterases that can cleave the AM ester extracellularly.

Cell Loading Protocol with this compound AM

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a cell culture incubator.

-

Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the this compound AM stock solution. Prepare a working solution of 2 to 20 µM this compound AM in the loading buffer. A final concentration of 4-5 µM is often a good starting point. To improve solubility, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer to a final Pluronic F-127 concentration of 0.04%.

-

Cell Loading: Remove the growth medium from the cells and replace it with the this compound AM loading solution.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell lines.

-

Wash: After incubation, wash the cells twice with fresh, warm loading buffer to remove excess dye.

-

De-esterification: Incubate the cells for an additional 20-30 minutes at 37°C to allow for the complete de-esterification of the this compound AM by intracellular esterases.

-

Imaging: The cells are now ready for imaging. It is recommended to perform imaging in a buffer that maintains cell viability.

Co-staining with a Mitochondrial Marker (Optional but Recommended)

To confirm the mitochondrial localization of the this compound signal, co-staining with a mitochondrial-specific dye is highly recommended. MitoTracker Green FM is a suitable option as its fluorescence is independent of mitochondrial membrane potential and it can be excited by the 488 nm laser line, which is spectrally distinct from this compound.

-

During the final 15-20 minutes of the this compound AM incubation, add MitoTracker Green FM to the loading solution at a final concentration of 100-200 nM.

-

Proceed with the wash and de-esterification steps as described above.

Data Acquisition and Analysis

Confocal Microscopy

Confocal microscopy is the preferred method for imaging mitochondrial calcium with this compound due to its ability to optically section the cells and reduce out-of-focus fluorescence.

Imaging Parameters:

-

Excitation: Use a 543 nm HeNe laser or a 561 nm laser for this compound excitation. For MitoTracker Green, use a 488 nm argon laser.

-

Emission: Collect this compound fluorescence using a long-pass filter (e.g., >570 nm) or a band-pass filter appropriate for a TRITC filter set. Collect MitoTracker Green fluorescence using a band-pass filter around 500-540 nm.

-

Image Acquisition: Acquire images in time-lapse mode to monitor dynamic changes in mitochondrial calcium. Ensure laser power is kept to a minimum to reduce phototoxicity and photobleaching.

Data Analysis

-

Region of Interest (ROI) Selection: Define ROIs corresponding to mitochondria. If co-staining with a mitochondrial marker, create a mitochondrial mask based on the MitoTracker signal and apply it to the this compound channel to specifically measure mitochondrial fluorescence.

-

Background Subtraction: Subtract the background fluorescence from a region of the image that does not contain cells.

-

Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of this compound within the mitochondrial ROIs over time.

-

Data Normalization: Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.

Quantitative Data Summary

The following table summarizes quantitative data from studies using this compound for mitochondrial calcium measurement.

| Parameter | Cell Type | Stimulus | Measured Value | Reference |

| Mean [Ca²⁺]m Peak | HeLa Cells | Histamine | ~25 µM | |

| Mean [Ca²⁺]m Peak with Kaempferol | HeLa Cells | Histamine | ~75 µM (3-fold increase) | |

| Calibrated [Ca²⁺]m Range | Permeabilized Cells | Ca²⁺ Buffers (4.5-10 µM) | 100 µM - 1 mM |

Visualizations

Experimental Workflow

Caption: Experimental workflow for mitochondrial calcium measurement using this compound.

Mitochondrial Calcium Signaling Pathway

Caption: Key signaling pathways in mitochondrial calcium regulation.

References

- 1. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of mitochondrial [Ca(2+)] measured with the low-Ca(2+)-affinity dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Endoplasmic Reticulum Calcium Dynamics with Rhod-5N: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical intracellular organelle that serves as a major storage site for calcium ions (Ca²⁺). The concentration of Ca²⁺ within the ER lumen is maintained at high levels, typically in the micromolar to millimolar range, in stark contrast to the low nanomolar concentrations in the cytoplasm. This steep concentration gradient is essential for a multitude of cellular processes, including protein folding and modification, lipid metabolism, and the generation of intracellular Ca²⁺ signals that regulate everything from muscle contraction to gene transcription. Dysregulation of ER Ca²⁺ homeostasis is implicated in a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer, making the accurate measurement of ER Ca²⁺ dynamics a key focus in biomedical research and drug development.

Rhod-5N is a fluorescent Ca²⁺ indicator characterized by its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2] This property makes it particularly well-suited for measuring the high Ca²⁺ concentrations found within the ER, as it is less likely to become saturated compared to high-affinity indicators. This compound is essentially non-fluorescent in its Ca²⁺-free form and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.[1][3] The acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant version of the dye that can be loaded into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.

This guide provides detailed protocols for the use of this compound AM to specifically measure ER Ca²⁺ concentration, including cell loading, selective measurement of the ER Ca²⁺ pool, and in situ calibration.

Principle of Measurement

The protocol for measuring ER Ca²⁺ with this compound involves several key steps. First, the cell-permeant this compound AM is loaded into cells, where it accumulates in various compartments, including the cytoplasm and the ER. To specifically measure the ER Ca²⁺ pool, the plasma membrane is selectively permeabilized using a mild detergent like digitonin. This allows the cytosolic pool of this compound to be washed away, while the ER membrane remains intact, trapping the indicator within the ER lumen. The fluorescence of the remaining ER-localized this compound is then measured to monitor changes in luminal Ca²⁺ concentration. To quantify the Ca²⁺ concentration, an in situ calibration is performed to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals, which correspond to the Ca²⁺-free and Ca²⁺-saturated states of the dye within the ER, respectively.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in measuring ER calcium.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~320 µM | [1] |

| Measurement Range | 10 µM to 1 mM | |

| Excitation Wavelength (Max) | ~551 nm (Ca²⁺-bound) | |

| Emission Wavelength (Max) | ~576 nm (Ca²⁺-bound) | |

| Recommended Filter Set | TRITC | |

| This compound AM Stock Solution | 2 to 5 mM in anhydrous DMSO | |

| This compound AM Working Concentration | 2 to 20 µM (typically 4-5 µM) | |

| Pluronic® F-127 Concentration | 0.02% to 0.04% | |

| Loading Incubation Time | 30 to 60 minutes at 37°C |

Experimental Protocols

I. Reagent Preparation

-

This compound AM Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Pluronic® F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

Loading Buffer: Use a buffered physiological medium of choice, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).

-

Permeabilization Buffer (Internal Buffer): Prepare a buffer that mimics the intracellular environment. A typical composition is: 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris (pH 7.2), and 2 mM MgATP. On the day of the experiment, add protease inhibitors.

-

Digitonin Stock Solution (10 mM): Prepare a 10 mM stock solution of digitonin in DMSO. Store at -20°C.

-

Calcium Ionophore (A23187 or Ionomycin) Stock Solution (1-10 mM): Prepare a 1-10 mM stock solution of a calcium ionophore in DMSO. Store at -20°C.

-

SERCA Inhibitor (Thapsigargin) Stock Solution (1 mM): Prepare a 1 mM stock solution of thapsigargin in DMSO. Store at -20°C.

-

EGTA Stock Solution (0.5 M): Prepare a 0.5 M stock solution of EGTA, pH adjusted to ~7.2 with NaOH.

II. Cell Loading with this compound AM

This protocol is a general guideline and may require optimization for specific cell types.

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.

-

On the day of the experiment, prepare the this compound AM working solution. Dilute the this compound AM stock solution into the loading buffer to a final concentration of 2-20 µM (a starting concentration of 5 µM is recommended).

-

To aid in the dispersion of the AM ester, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with the loading buffer to remove excess dye.

III. Selective Measurement of ER Calcium

This step is crucial for isolating the ER Ca²⁺ signal from the cytosolic signal.

-

After washing the loaded cells, replace the loading buffer with the Permeabilization Buffer.

-

To permeabilize the plasma membrane, add digitonin to a final concentration of 10-50 µM. The optimal concentration needs to be determined empirically for each cell type to ensure selective permeabilization of the plasma membrane without affecting the ER membrane.

-

Incubate for 1-5 minutes at room temperature. This allows the cytosolic this compound to be washed out.

-

Gently wash the permeabilized cells twice with the Permeabilization Buffer to remove the remaining cytosolic dye and digitonin.

-

The cells are now ready for imaging the ER-localized this compound.

IV. In Situ Calibration of ER Calcium Signal

To convert the fluorescence intensity of this compound into an approximate Ca²⁺ concentration, an in situ calibration should be performed to determine the minimum (Fmin) and maximum (Fmax) fluorescence.

-

Determination of Fmax (Maximum Fluorescence):

-

After the permeabilization and washing steps, add a calcium ionophore (e.g., 5-10 µM A23187 or ionomycin) to the Permeabilization Buffer containing a high concentration of Ca²⁺ (e.g., 1-2 mM). This will saturate the dye with Ca²⁺.

-

Record the fluorescence intensity until a stable maximum plateau is reached. This value represents Fmax.

-

-

Determination of Fmin (Minimum Fluorescence):

-